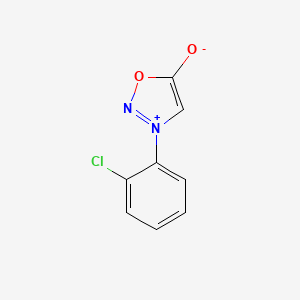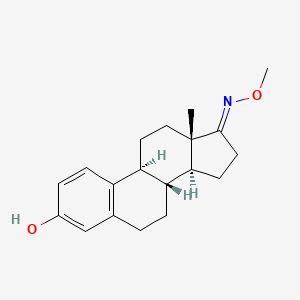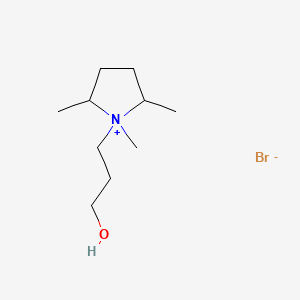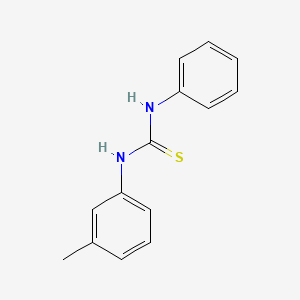
Octane-3,3,6,6-tetracarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octane-3,3,6,6-tetracarboxylic acid is an organic compound with the molecular formula C12H18O8 It is characterized by the presence of four carboxylic acid groups attached to an octane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octane-3,3,6,6-tetracarboxylic acid typically involves the oxidation of suitable precursors. One common method is the oxidation of octane derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out under acidic conditions to facilitate the formation of the carboxylic acid groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process involving the catalytic oxidation of octane derivatives. The process may involve the use of catalysts such as platinum or palladium to enhance the efficiency of the oxidation reaction. The resulting product is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Octane-3,3,6,6-tetracarboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids or anhydrides.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes.
Substitution: The carboxylic acid groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus trichloride for converting carboxylic acids to acyl chlorides, followed by reactions with nucleophiles.
Major Products:
Oxidation: Higher carboxylic acids or anhydrides.
Reduction: Alcohols or aldehydes.
Substitution: Acyl chlorides or esters.
Applications De Recherche Scientifique
Octane-3,3,6,6-tetracarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of octane-3,3,6,6-tetracarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The compound may also participate in redox reactions, influencing cellular processes and metabolic pathways.
Comparaison Avec Des Composés Similaires
Octane-1,3,5,7-tetracarboxylic acid: Another tetracarboxylic acid with carboxyl groups at different positions on the octane backbone.
Bicyclo[2,2,2]oct-7-ene-2,3,5,6-tetracarboxylic acid: A structurally related compound with a bicyclic framework.
Uniqueness: Octane-3,3,6,6-tetracarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which imparts distinct chemical and physical properties. This unique structure makes it valuable for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
4745-58-8 |
|---|---|
Formule moléculaire |
C12H18O8 |
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
octane-2,2,5,5-tetracarboxylic acid |
InChI |
InChI=1S/C12H18O8/c1-3-11(7(13)14,8(15)16)5-6-12(4-2,9(17)18)10(19)20/h3-6H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
Clé InChI |
ZOBSQVBNTYBJIM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCC(CC)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


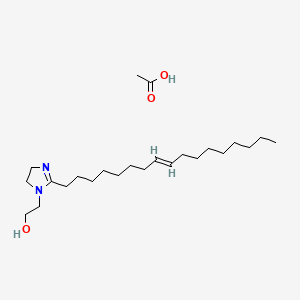
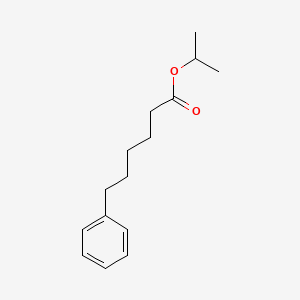
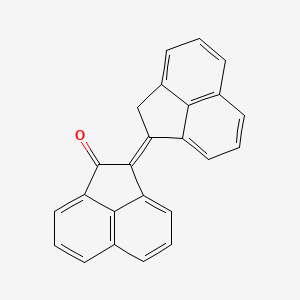
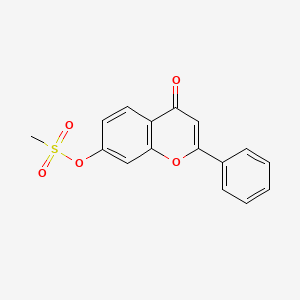
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
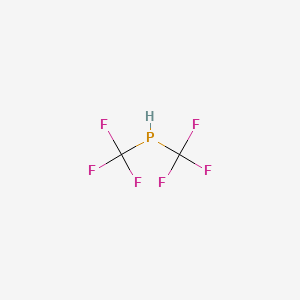
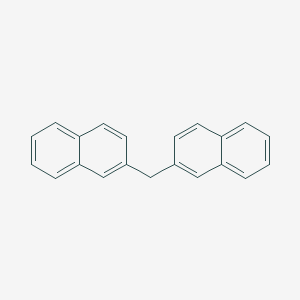
![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)
